molecular formula C8H7BrFNS B13580865 2-(5-Bromo-2-fluorophenyl)ethanethioamide

2-(5-Bromo-2-fluorophenyl)ethanethioamide

Cat. No.: B13580865
M. Wt: 248.12 g/mol
InChI Key: OTWAISZDAFZHKY-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)ethanethioamide is an organic compound with the molecular formula C8H7BrFNS It is a derivative of ethanethioamide, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)ethanethioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)ethanethioamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chlorophenyl)ethanethioamide
  • 2-(5-Bromo-2-methylphenyl)ethanethioamide
  • 2-(5-Bromo-2-iodophenyl)ethanethioamide

Uniqueness

2-(5-Bromo-2-fluorophenyl)ethanethioamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H2,11,12)

InChI Key

OTWAISZDAFZHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=S)N)F

Origin of Product

United States

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